molecular formula C14H9BrOS B2779795 1-Bromo-4-methyl-9h-thioxanthen-9-one CAS No. 1859087-87-8

1-Bromo-4-methyl-9h-thioxanthen-9-one

Cat. No.: B2779795
CAS No.: 1859087-87-8
M. Wt: 305.19
InChI Key: QFUJJBSGLCDRNY-UHFFFAOYSA-N
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Description

1-Bromo-4-methyl-9h-thioxanthen-9-one is a chemical compound with the molecular formula C14H9BrOS and a molecular weight of 305.19 g/mol . It belongs to the class of thioxanthenes, which are sulfur-containing analogs of xanthones. This compound is characterized by the presence of a bromine atom at the 1-position and a methyl group at the 4-position on the thioxanthone core structure.

Preparation Methods

The synthesis of 1-Bromo-4-methyl-9h-thioxanthen-9-one can be achieved through various synthetic routes. One common method involves the bromination of 4-methyl-9h-thioxanthen-9-one using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial production methods for this compound may involve large-scale bromination reactions using automated equipment to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize the formation of by-products.

Chemical Reactions Analysis

1-Bromo-4-methyl-9h-thioxanthen-9-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-Bromo-4-methyl-9h-thioxanthen-9-one can be compared with other thioxanthone derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can modulate its chemical reactivity and biological properties.

Properties

IUPAC Name

1-bromo-4-methylthioxanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrOS/c1-8-6-7-10(15)12-13(16)9-4-2-3-5-11(9)17-14(8)12/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUJJBSGLCDRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)C(=O)C3=CC=CC=C3S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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